molecular formula C13H19N3O2S B2747847 1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 920410-87-3

1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2747847
CAS No.: 920410-87-3
M. Wt: 281.37
InChI Key: HFXPMBLCCWIDFD-UHFFFAOYSA-N
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Description

The compound 1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a cyclopenta-fused pyrimidinone derivative characterized by a sulfanylidene (C=S) group at position 4 and a morpholine-containing ethyl substituent at position 1. The cyclopenta[d]pyrimidin-2-one core is a bicyclic system combining a five-membered cyclopentane ring fused to a pyrimidinone ring, which is structurally rigid and may influence conformational stability and binding interactions .

This compound belongs to a broader class of sulfanylidene-substituted pyrimidinones, which are studied for diverse biological activities, including antimicrobial and antifungal properties, as seen in structurally related dihydropyrimidinones . However, its unique cyclopenta fusion and morpholine substituent distinguish it from simpler dihydropyrimidinone analogs.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c17-13-14-12(19)10-2-1-3-11(10)16(13)5-4-15-6-8-18-9-7-15/h1-9H2,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXPMBLCCWIDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves the following steps:

    Formation of the Cyclopenta[d]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Sulfur Incorporation: The sulfanylidene group can be introduced through thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group or to modify the morpholine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the cyclopenta[d]pyrimidinone core or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of desulfurized products or modified morpholine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Research Findings

Dihydropyrimidinones (e.g., –7) exhibit confirmed antibacterial and antifungal activities, suggesting that the sulfanylidene group in the target compound may contribute to similar bioactivity .

Substituent Effects :

  • The morpholin-4-yl ethyl group in the target compound likely improves solubility and bioavailability compared to lipophilic substituents like 4-fluorophenyl or benzylthio groups (e.g., ) .
  • Sulfanylidene vs. Thioether : The thione (C=S) group in the target compound and –7 derivatives may facilitate hydrogen bonding or metal chelation, whereas thioether (C-S-C) groups (e.g., ) lack this reactivity .

Biological Activity Trends :

  • Fluorinated analogs (e.g., –9) often show enhanced bioactivity due to increased electronegativity and membrane permeability . However, the target compound’s morpholine group may balance lipophilicity for better ADME (Absorption, Distribution, Metabolism, Excretion) properties .

Biological Activity

1-[2-(Morpholin-4-yl)ethyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a morpholine moiety and a cyclopenta[d]pyrimidinone core, which contribute to its biological activity. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

Property Value
Molecular Formula C18H24N6O2S
Molecular Weight 388.5 g/mol
IUPAC Name This compound
InChI Key CYWJCXLFGKZLBN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit enzyme inhibition and modulation of signaling pathways relevant to several biological processes. The specific mechanisms are still under investigation but may involve:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Modulation of receptor activity affecting neurotransmission.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Study 1 : A derivative showed IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa), indicating potent cytotoxic effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Study 2 : Research demonstrated that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth .

Summary of Biological Activities

Activity Type Observed Effect Reference
AntitumorIC50 in micromolar range
AntimicrobialEffective against multiple strains

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